AZD8329 - 1048668-70-7

AZD8329

Catalog Number: EVT-288261
CAS Number: 1048668-70-7
Molecular Formula: C25H31N3O3
Molecular Weight: 421.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
AZD8329 is a potent, selective 11β-HSD1 inhibitor (11β-hydroxysteroid dehydrogenase type 1 inhibitor) with reduced acyl glucuronide liability. AZD8329 demonstrates to have improved technical profile in terms of both solubility and pharmacokinetics. The extent of acyl glucuronidation was reduced through structural optimization of both the carboxylic acid and amide substituents, coupled with a reduction in lipophilicity leading to an overall increase in metabolic stability.
Overview

AZD8329 is a synthetic compound primarily developed as a selective inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1. This enzyme plays a crucial role in the conversion of cortisone to cortisol, thus influencing various metabolic processes, including glucose metabolism and fat storage. By inhibiting this enzyme, AZD8329 aims to mitigate conditions related to metabolic syndrome, such as obesity and type 2 diabetes.

Source and Classification

AZD8329 is classified as a small molecule drug candidate and is part of a broader category of inhibitors targeting steroidogenic enzymes. It was developed by AstraZeneca and has been studied extensively in preclinical and clinical settings for its potential therapeutic benefits in metabolic disorders .

Synthesis Analysis

Methods and Technical Details

The synthesis of AZD8329 involves several key steps that utilize standard organic chemistry techniques. Initial synthetic routes typically begin with commercially available starting materials, which are modified through various reactions such as coupling, cyclodehydration, and other transformations to create the desired triazolopyridine structure.

  1. Starting Materials: The synthesis often starts with 1-(4-chlorophenyl) cyclopropane-1-carboxylic acid, which is reacted with hydrazine to form an acyl hydrazide.
  2. Cyclodehydration: The acyl hydrazide undergoes cyclodehydration using triphenylphosphine dichloride to yield a bromo-triazolopyridine intermediate.
  3. Coupling Reactions: This intermediate is then coupled with various phenolic compounds under modified conditions to produce AZD8329 derivatives with varying potencies against the target enzyme .
Molecular Structure Analysis

Structure and Data

AZD8329 features a complex molecular structure characterized by a triazolopyridine core. The structural formula can be represented as follows:

C15H14ClN3O\text{C}_{15}\text{H}_{14}\text{Cl}\text{N}_3\text{O}

Key structural features include:

  • A triazole ring fused with a pyridine moiety.
  • Substituents that enhance its binding affinity for the target enzyme.

The molecular weight of AZD8329 is approximately 285.74 g/mol, and it exhibits specific stereochemical configurations that contribute to its biological activity .

Chemical Reactions Analysis

Reactions and Technical Details

AZD8329 undergoes several chemical reactions during its synthesis and upon interaction with biological systems:

  1. Enzymatic Reactions: As an inhibitor of 11β-hydroxysteroid dehydrogenase type 1, AZD8329 competes with cortisone for binding at the active site, effectively reducing cortisol production.
  2. Metabolic Stability: In vivo studies have shown that AZD8329 is metabolized in the liver, where it may undergo phase I (oxidation) and phase II (conjugation) metabolic processes, impacting its pharmacokinetic properties .
Mechanism of Action

Process and Data

AZD8329 exerts its pharmacological effects primarily through competitive inhibition of the 11β-hydroxysteroid dehydrogenase type 1 enzyme. This mechanism involves:

  • Binding Affinity: AZD8329 binds to the active site of the enzyme, preventing cortisone from being converted into cortisol.
  • Physiological Effects: By inhibiting cortisol production, AZD8329 can reduce gluconeogenesis in the liver, lower blood glucose levels, and potentially decrease adiposity associated with metabolic disorders .

Preclinical studies have demonstrated significant reductions in plasma cortisol levels following administration of AZD8329 in animal models.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

AZD8329 possesses several notable physical and chemical properties:

  • Solubility: It exhibits moderate solubility in organic solvents but limited solubility in water, which can affect its bioavailability.
  • Stability: The compound is generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: The melting point has been reported around 150-160 °C, indicating solid-state stability suitable for formulation .

These properties are critical for determining appropriate formulation strategies for clinical use.

Applications

Scientific Uses

AZD8329 has been investigated for its potential applications in treating metabolic disorders such as:

  • Type 2 Diabetes: By modulating cortisol levels, AZD8329 may improve insulin sensitivity and glycemic control.
  • Obesity Management: Its ability to influence fat metabolism positions it as a candidate for obesity treatment protocols.

Ongoing research continues to explore its efficacy and safety profile in human clinical trials, focusing on its role in managing metabolic syndrome-related complications .

Introduction to 11β-HSD1 Inhibition as a Therapeutic Strategy

Role of 11β-HSD1 in Metabolic Regulation and Disease Pathogenesis

11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1) is a NADPH-dependent enzyme expressed in key metabolic tissues—including liver, adipose, bone, and skeletal muscle—that catalyzes the intracellular conversion of inert cortisone (11-dehydrocorticosterone in rodents) to active cortisol (corticosterone in rodents). This "pre-receptor" amplification of glucocorticoid (GC) signaling enables tissue-specific GC regulation without elevating systemic GC levels. In obesity and metabolic syndrome, dysregulated overexpression of 11β-HSD1 drives pathogenic glucocorticoid excess within tissues, contributing to insulin resistance, visceral adiposity, dyslipidemia, and hepatic steatosis [1] [3] [5].

Human clinical evidence underscores this link: elevated HSD11B1 gene expression in bone biopsies correlates positively with body mass index (BMI) and fasting hyperglycemia. Overweight individuals with hyperglycemia exhibit the highest skeletal HSD11B1 levels, suggesting tissue-specific GC activation as a mediator of metabolic dysfunction [2]. Similarly, high-fat diet (HFD)-fed mice show upregulated Hsd11b1 and GC target genes (Gilz) in bone, preceding trabecular bone loss and glucose intolerance. Notably, hepatic and adipose Hsd11b1 induction follows, exacerbating systemic insulin resistance [2] [7].

Mechanistic Drivers of Pathogenesis:

  • Adipose Tissue: 11β-HSD1 overexpression in adipocytes promotes differentiation and lipid accumulation while suppressing adiponectin secretion, driving visceral obesity and insulin resistance [3] [5].
  • Liver: Cortisol reactivation by 11β-HSD1 stimulates gluconeogenesis and de novo lipogenesis, directly linking hepatic GC excess to hyperglycemia and steatotic liver disease (MASLD) [5] [7].
  • Bone: Osteoblastic 11β-HSD1 activation under HFD conditions suppresses glucose uptake and osteogenic activity via GC-mediated Egr2 downregulation, coupling bone loss to metabolic dysfunction [2].

Table 1: Tissue-Specific Pathogenic Consequences of 11β-HSD1 Overexpression

TissueGC-Driven Pathogenic MechanismsMetabolic Consequences
Liver↑ Gluconeogenesis; ↑ DNL; ↑ Oxidative stressHyperglycemia; MASLD; Insulin resistance
Adipose↑ Adipocyte differentiation; ↓ AdiponectinVisceral obesity; Inflammation
Bone↓ Osteoblast glucose uptake; ↓ Egr2Bone loss; Impaired glucose handling
Muscle↑ Proteolysis; ↓ GLUT4 translocationInsulin resistance; Myopathy

Rationale for Targeting 11β-HSD1 in Metabolic Disorders

Pharmacological inhibition of 11β-HSD1 offers a precision strategy to mitigate local GC excess while preserving systemic cortisol homeostasis and hypothalamic-pituitary-adrenal (HPA) axis function. AZD8329 exemplifies this approach as a potent, selective inhibitor designed to modulate tissue-specific GC reactivation without compromising innate anti-inflammatory GC actions [4] [9] [10].

Molecular Attributes of AZD8329:

  • Potency & Selectivity: AZD8329 inhibits human 11β-HSD1 with an IC₅₀ of 9 nM, demonstrating >5,000-fold selectivity over 11β-HSD2, 17β-HSD1, and 17β-HSD3. Its adamantyl moiety forms critical hydrophobic interactions with Tyr¹⁵⁸, Ala¹⁹⁸, and Leu¹⁹² residues in the enzyme’s catalytic pocket, ensuring high-affinity binding [1] [5] [9].
  • Tissue Bioavailability: Ex vivo studies in rats confirm AZD8329 significantly suppresses 11β-HSD1 activity in adipose and liver tissues at plasma concentrations >5× IC₅₀ after oral dosing (10 mg/kg) [9] [10].
  • Metabolic Efficacy: In diet-induced obese (DIO) mice, structurally related adamantyl-based inhibitors (e.g., AZD4017) reduce weight gain and adipose mass by 50% at exposures equivalent to their in vitro IC₅₀, validating the pharmacodynamic impact of 11β-HSD1 inhibition [9] [10].

Therapeutic Advantages Over Pan-Glucocorticoid Blockers:

  • Bone-Sparing Effects: Osteoblast-targeted 11β-HSD1 deletion or inhibition reverses HFD-induced trabecular bone loss and improves glucose utilization, confirming osteoblastic GC activation as a node linking skeletal and metabolic health [2].
  • Hepatic Protection: Inhibitors like INU-101 (structurally analogous to AZD8329) prevent cortisol-induced lipid accumulation, oxidative stress, and hepatocyte apoptosis, directly counteracting MASLD progression [7].
  • Clinical Translation: Co-administration of AZD4017 (a clinical-stage adamantyl inhibitor) with prednisolone in humans preserves anti-inflammatory effects while mitigating GC-induced insulin resistance, hypertension, and bone turnover [8].

Properties

CAS Number

1048668-70-7

Product Name

AZD8329

IUPAC Name

4-[4-(2-adamantylcarbamoyl)-5-tert-butylpyrazol-1-yl]benzoic acid

Molecular Formula

C25H31N3O3

Molecular Weight

421.5 g/mol

InChI

InChI=1S/C25H31N3O3/c1-25(2,3)22-20(13-26-28(22)19-6-4-16(5-7-19)24(30)31)23(29)27-21-17-9-14-8-15(11-17)12-18(21)10-14/h4-7,13-15,17-18,21H,8-12H2,1-3H3,(H,27,29)(H,30,31)

InChI Key

XWBXJBSVYVJAMZ-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=C(C=NN1C2=CC=C(C=C2)C(=O)O)C(=O)NC3C4CC5CC(C4)CC3C5

Solubility

Soluble in DMSO, not in water

Synonyms

4-(4-(2-adamantylcarbamoyl)-5-tert-butyl-pyrazol-1-yl)benzoic acid
4-(4-(2-adamantylcarbamoyl)-5-tert-butylpyrazol-1-yl)benzoic acid
AZD8329

Canonical SMILES

CC(C)(C)C1=C(C=NN1C2=CC=C(C=C2)C(=O)O)C(=O)NC3C4CC5CC(C4)CC3C5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.